3,4,5,6-Tetrahydro-2H-2,6-ethanonaphtho[1,2-b][1,4]dioxonine
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Overview
Description
3,4,5,6-Tetrahydro-2H-2,6-ethanonaphtho[1,2-b][1,4]dioxonine is a complex organic compound characterized by its unique polycyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrahydro-2H-2,6-ethanonaphtho[1,2-b][1,4]dioxonine typically involves multi-step organic reactions. One common method includes the cyclization of phenoxyacetylcyanomethylenetriphenylphosphorane derivatives using pre-treated baker’s yeast cells . This biocatalytic approach leverages the enzymatic activity of yeast cells to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced organic synthesis techniques, including the use of metal catalysts and high-pressure reactors to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-Tetrahydro-2H-2,6-ethanonaphtho[1,2-b][1,4]dioxonine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3,4,5,6-Tetrahydro-2H-2,6-ethanonaphtho[1,2-b][1,4]dioxonine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetrahydro-2H-2,6-ethanonaphtho[1,2-b][1,4]dioxonine involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,3A-ethanoindan, 3a,4,5,6-tetrahydro-1,1,4,4-tetramethyl-
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
Uniqueness
3,4,5,6-Tetrahydro-2H-2,6-ethanonaphtho[1,2-b][1,4]dioxonine is unique due to its polycyclic structure, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound in various research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
62399-47-7 |
---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
2,13-dioxatetracyclo[12.3.2.03,12.04,9]nonadeca-3(12),4,6,8,10-pentaene |
InChI |
InChI=1S/C17H18O2/c1-2-7-15-12(4-1)8-11-16-17(15)19-14-6-3-5-13(18-16)9-10-14/h1-2,4,7-8,11,13-14H,3,5-6,9-10H2 |
InChI Key |
PNQYMCOYUCKKRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C1)OC3=C(O2)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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